N-(2-Morpholinoethyl)nicotinamide
Overview
Description
N-(2-Morpholinoethyl)nicotinamide: is a chemical compound with the molecular formula C12H17N3O2. It is known for its ability to inhibit monoamine oxidase, an enzyme that plays a crucial role in the breakdown of neurotransmitters in the brain . This compound has garnered interest in the field of neurological research due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Morpholinoethyl)nicotinamide typically involves the reaction of nicotinic acid with 2-(morpholino)ethylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions: N-(2-Morpholinoethyl)nicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted morpholine derivatives.
Scientific Research Applications
Chemistry: N-(2-Morpholinoethyl)nicotinamide is used as a building block in the synthesis of various organic compounds. Its ability to form stable amide bonds makes it valuable in peptide synthesis and other organic transformations .
Biology: In biological research, this compound is used to study the inhibition of monoamine oxidase, which is relevant in understanding neurological disorders such as depression and Parkinson’s disease .
Medicine: this compound has potential therapeutic applications in the treatment of neurological diseases due to its monoamine oxidase inhibitory properties. It is being investigated for its role in modulating neurotransmitter levels in the brain .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its stability and reactivity make it a valuable intermediate in various chemical processes.
Mechanism of Action
N-(2-Morpholinoethyl)nicotinamide exerts its effects by inhibiting monoamine oxidase, an enzyme responsible for the breakdown of neurotransmitters such as dopamine, serotonin, and norepinephrine . By inhibiting this enzyme, the compound increases the levels of these neurotransmitters in the brain, which can help alleviate symptoms of neurological disorders. The molecular targets include the active sites of monoamine oxidase A and B, where the compound binds and prevents the enzyme from catalyzing the breakdown of neurotransmitters .
Comparison with Similar Compounds
WAY-620147: A derivative of N-(2-Morpholinoethyl)nicotinamide that also inhibits monoamine oxidase.
N-(2-Bromophenyl)-2-chloronicotinamide: Another nicotinamide derivative with similar inhibitory properties.
Uniqueness: this compound is unique due to its specific structure, which allows it to effectively inhibit both monoamine oxidase A and B. This dual inhibition is not commonly observed in other similar compounds, making it a valuable tool in neurological research .
Properties
IUPAC Name |
N-(2-morpholin-4-ylethyl)pyridine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c16-12(11-2-1-3-13-10-11)14-4-5-15-6-8-17-9-7-15/h1-3,10H,4-9H2,(H,14,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTNDORAWCIEWNX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)C2=CN=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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